molecular formula C11H6F3NO2S B1420368 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 762287-51-4

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B1420368
CAS No.: 762287-51-4
M. Wt: 273.23 g/mol
InChI Key: DSHZQLTWBMTKEW-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid group at the 5-position. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: Utilized in the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiazole ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZQLTWBMTKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (28 mg, 0.09 mmol.) and LiOH (5.0 mg, 0.12 mmol) were diluted with THF/H2O=1:1 (1 mL), and then stirred for 3 hrs at room temperature. The mixture was acidified with 1N HCl, concentrated under reduced pressure, and diluted with EtOAc and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude title compound as a yellow solid (23 mg, 91%).
Quantity
28 mg
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reactant
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5 mg
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid relevant in doping control?

A: While not pharmacologically active itself, this compound, often abbreviated as MTTC, serves as a key indicator of GW1516 administration in horses. Research has identified MTTC as a long-lasting metabolite of GW1516, detectable in equine urine for up to 4 weeks post-administration [, ]. This extended detection window makes MTTC a valuable target analyte for anti-doping agencies seeking to ensure fair competition in equine sports.

Q2: How can the presence of this compound be confirmed in biological samples?

A: Sophisticated analytical techniques are employed to accurately identify and quantify MTTC in samples like equine urine or hair. Liquid chromatography coupled with high-resolution mass spectrometry (LC/ESI-Q-Exactive HRMS) is a powerful tool used for this purpose [, ]. This method separates MTTC from other compounds in the sample and then measures its mass-to-charge ratio, providing a unique fingerprint for unambiguous identification and quantification.

  1. Lee, K., et al. (2016). Metabolic study of GW1516 in equine urine using liquid chromatography/electrospray ionization Q-Exactive high-resolution mass spectrometer for doping control. Drug testing and analysis, 8(11-12), 1199-1207.
  2. Lee, K., et al. (2017). Detection and longitudinal distribution of GW1516 and its metabolites in equine hair for doping control using liquid chromatography - high-resolution mass spectrometry. Drug testing and analysis, 9(11-12), 1819-1826.

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